Isonicotinamide Isonicotinamide Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Isonicotinamide is a pyridinecarboxamide that is the monocarboxylic acid amide derivative of isonicotinic acid. It derives from an isonicotinic acid.
Brand Name: Vulcanchem
CAS No.: 1453-82-3
VCID: VC21164328
InChI: InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)
SMILES: C1=CN=CC=C1C(=O)N
Molecular Formula: C6H6N2O
Molecular Weight: 122.12 g/mol

Isonicotinamide

CAS No.: 1453-82-3

Cat. No.: VC21164328

Molecular Formula: C6H6N2O

Molecular Weight: 122.12 g/mol

* For research use only. Not for human or veterinary use.

Isonicotinamide - 1453-82-3

Specification

CAS No. 1453-82-3
Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
IUPAC Name pyridine-4-carboxamide
Standard InChI InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)
Standard InChI Key VFQXVTODMYMSMJ-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C(=O)N
Canonical SMILES C1=CN=CC=C1C(=O)N
Melting Point 156.0 °C

Introduction

Physical and Chemical Properties

Isonicotinamide presents as a white to off-white crystalline powder with characteristic physicochemical properties that make it valuable for various applications . These properties are summarized in the following table:

PropertyValueReference
Molecular Weight122.12 g/mol
Melting Point155-157°C
Boiling Point227.52°C (rough estimate)
Density1.2236 (rough estimate)
Refractive Index1.5350 (estimate)
Water Solubility191.7 g/L (at 37°C)
LogP-0.28
pKa3.61(+1) at 20°C
AppearanceWhite to off-white solid

Isonicotinamide demonstrates solubility characteristics that include slight solubility in DMSO and methanol . It is considered a strong basic compound based on its pKa value. The compound's solubility in water is notably high, which contributes to its utility in various aqueous applications and facilitates its use in biological studies . The negative LogP value (-0.28) indicates that it is somewhat more soluble in water than in octanol, reflecting its moderately hydrophilic nature.

Synthesis Methods

Chemical Synthesis Approaches

Several methods have been developed for the synthesis of isonicotinamide, each with specific advantages. One standard preparation method involves the reaction of 4-cyanopyridine in the presence of metal oxides as catalysts. The specific protocol includes:

"In 6g tert-amyl alcohol, add 100mg ferric oxide, 100mg cobalt tetroxide and 100mg manganese dioxide (mass percentage in the mixture: 4.6%), 60mg 4-cyanopyridine (mass percentage in the mixture: 0.91%), 200uL Water (mass percentage in the mixture: 3.0%), mix well; react at 80°C for 24 hours, the conversion rate of 4-cyanopyridine is 99.0%, and the selectivity of the corresponding Isonicotinamide is 99.0%."

Another synthetic route involves a multicomponent reaction where nicotinic or isonicotinic acid reacts with acetylenic compounds in the presence of alkyl isocyanides. This method produces functionalized nicotinamide and isonicotinamide derivatives through the formation of reactive 1:1 intermediates that are subsequently trapped by OH-acids such as nicotinic or isonicotinic acid .

Biosynthesis Methods

A particularly promising approach for industrial-scale production involves biosynthesis using engineered enzymes. Researchers have developed a highly efficient biosynthesis method using a substrate access tunnel engineered nitrile hydratase from Carbonactinospora thermoautotrophica. The βL48D mutant of this enzyme showed remarkable catalytic activity toward 4-cyanopyridine, with a specific activity of 307.02 ± 3.50 U mg⁻¹, which was 13.9 times higher than the wild-type enzyme .

In scale-up studies, this biosynthetic approach achieved impressive results:

  • Yield: 2.89 M (352 g L⁻¹) of isonicotinamide

  • Conversion rate: 100% of 4-cyanopyridine substrate

  • Process: High-cell density culture in a 5 L fermenter

This biosynthetic method represents a powerful process for industrial-scale isonicotinamide production with significant advantages over traditional chemical synthesis approaches.

Applications and Uses

Pharmaceutical Applications

Isonicotinamide serves as a valuable heterocyclic building block for the synthesis of various biologically active compounds, including:

  • 4-oxo-1,3-thiazinan-3-yl isonicotinamide derivatives, which show potential as anti-tubercular agents

  • Organotin(IV) complexes via synthesis of phosphoramidate ligands for biological activity studies

  • Bis-pyridinium isonicotinamide derivatives, which can serve as potent reactivators of sarin inhibited acetylcholinesterase

Additionally, isonicotinamide has gained attention for its excellent cocrystallization properties, making it useful as a co-former with active pharmaceutical ingredients (APIs) to prepare co-crystals that can improve drug bioavailability .

Material Science Applications

In crystal engineering, isonicotinamide is employed for the synthesis of binary crystals with hydrogen bond donor groups such as carboxylic acids and phenols . Its propensity to form specific hydrogen bonding patterns makes it valuable for designing materials with predictable structural properties.

Isonicotinamide also forms interesting coordination complexes with metal ions. For example, with zinc, it forms bis(isonicotinamide-κN1)bis(thiocyanato-κN)zinc, where the Zn²⁺ cation is tetrahedrally coordinated by the N atoms of two thiocyanate anions and by the pyridine N atoms of two isonicotinamide ligands .

Research Applications

In biochemical research, isonicotinamide has been extensively used as a tool compound for studying various cellular processes, particularly those involving NAD⁺-dependent enzymes and sirtuins. It has proven valuable for investigating mechanisms of aging and longevity, especially in yeast models .

Biological and Pharmacological Activities

Effects on Cellular Processes

Isonicotinamide demonstrates several interesting biological activities that have been documented in research studies:

  • Induction of apoptosis: It strongly induces apoptosis in human acute myelomonocytic leukemia cells (HL-60)

  • Anti-leukemic effects: Isonicotinamide (INAM) has been shown to enhance the activity of 2-amino-1,3,4-thiadiazole (ATDA) against transplanted mouse leukemias. This potentiation of therapeutic effect was paralleled by potentiation of host toxicity. Importantly, nicotinamide and nicotinic acid blocked this anti-leukemic activity .

  • Sirtuin activation: Unlike nicotinamide, which inhibits sirtuins, isonicotinamide stimulates Sir2 protein-mediated silencing in yeast cells. It acts by alleviating the inhibition caused by nicotinamide and by raising intracellular NAD⁺ concentration via the Npt1/Pnc1 salvage pathway .

Other Pharmacological Activities

Additional pharmacological effects observed in animal studies include:

  • Anti-inflammatory and analgesic effects in mice models

  • Protection of β-cells of the pancreas from streptozotocin-induced damage and apoptosis, preventing diabetes caused by such damage

  • PARP-1 inhibition in mammalian cells, similar to the effect of nicotinamide

These varied biological activities suggest potential therapeutic applications for isonicotinamide that warrant further investigation.

Crystal Engineering and Structural Properties

Co-crystal Formation

Isonicotinamide is particularly valuable in crystal engineering due to its ability to form co-crystals through specific hydrogen bonding patterns. These co-crystals have been extensively studied using X-ray crystallography and other analytical methods. For example, isonicotinamide forms co-crystals with terephthalic acid through a network of hydrogen bonds, including O2–H2⋯N2 hydrogen bonds between the hydrogen of the carboxyl group and the pyridine nitrogen atom .

The hydrogen bonding patterns in isonicotinamide co-crystals typically involve:

  • N-H⋯O interactions between amide groups

  • O-H⋯N interactions between carboxylic acid and pyridine nitrogen

  • Three-dimensional networks stabilized by these hydrogen bonding interactions

Coordination Complexes

Isonicotinamide forms interesting coordination complexes with various metal ions. In the bis(isonicotinamide-κN1)bis(thiocyanato-κN)zinc complex, the Zn²⁺ cation is tetrahedrally coordinated by the N atoms of two thiocyanate anions and by the pyridine N atoms of two isonicotinamide ligands .

These discrete complexes are linked by intermolecular C-H⋯O and N-H⋯O hydrogen bonding interactions, as well as weak intermolecular N-H⋯S hydrogen-bonding interactions, forming three-dimensional networks with interesting structural properties .

Analytical Methods and Characterization

Purification Methods

Isonicotinamide can be purified through recrystallization from hot water or isopropanol, yielding material with a melting point of 158.5-159°C. After recrystallization, it is typically dried in a vacuum at 100°C. The picrate of isonicotinamide crystallizes from aqueous ethanol or water and has a melting point of 217-218°C (214-215°C) .

Spectroscopic Characterization

Several spectroscopic methods are commonly employed for the characterization of isonicotinamide and its derivatives:

  • FTIR-ATR spectroscopy: Characteristic bands include ν(N-H) at approximately 3321 and 3140 cm⁻¹, and ν(C=O) at around 1680 cm⁻¹

  • NMR spectroscopy: ¹H-NMR and ¹³C{¹H}-NMR are used to confirm the structure of isonicotinamide and its complexes

  • X-ray crystallography: Commonly used for definitive structural determination, particularly for co-crystals and metal complexes

  • Hirshfeld surface analysis: Used to analyze the crystal structures and intermolecular interactions in isonicotinamide-containing compounds

These analytical methods provide detailed information about the structural features and bonding characteristics of isonicotinamide in various contexts.

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